N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
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Description
N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H15ClN2O3 and its molecular weight is 378.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is the NaV1.8 sodium channel . This channel is a voltage-gated sodium channel that plays a crucial role in the generation and conduction of action potentials and is involved in neuronal excitability .
Mode of Action
This compound acts as a selective blocker of the NaV1.8 sodium channel . It shows greater than 100-fold selectivity over human NaV1.2, NaV1.3, NaV1.5, and NaV1.7 . This compound does not show significant activity against TRPV1, P2X 2/3, CaV 2.2, and KCNQ2/3 channels .
Biochemical Pathways
It is known that the blocking of nav18 sodium channels can affect the generation and conduction of action potentials, which can influence various neuronal processes .
Pharmacokinetics
It is soluble in dmso to 100 mm and in ethanol to 25 mm , which suggests that it may have good bioavailability
Result of Action
The blocking of NaV1.8 sodium channels by this compound results in the reduction of neuronal excitability . This can lead to a decrease in pain sensation, making this compound potentially useful as an analgesic .
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-24-16-6-3-2-5-15(16)19(25)18(13-8-10-14(22)11-9-13)20(24)23-21(26)17-7-4-12-27-17/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZAYSRNOCQEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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